StA-IFN-1
Description
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound featuring a pyrazol-5(4H)-one core substituted with a 1-acetylindol-3-yl group. This structure combines the pyrazole ring’s metabolic stability with the indole moiety’s pharmacological versatility.
Properties
IUPAC Name |
4-(1-acetylindol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-13(14(19)16-15-8)11-7-17(9(2)18)12-6-4-3-5-10(11)12/h3-7,13H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAAWXPHUVBIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C2=CN(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
StA-IFN-1 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. The major products formed from these reactions are also not explicitly documented.
Scientific Research Applications
Based on the search results, here's what is known about the applications of "4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one":
Overview
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, also known as StA-IFN-1, is a pyrazolone derivative with the molecular formula C14H13N3O2 and a molar mass of 255.27192 g/mol . It contains a pyrazole ring, which is a five-membered heterocycle known for its synthetic and biological importance . Pyrazole-containing structures have demonstrated various bioactivities, including anticancer, antibacterial, anti-inflammatory, antituberculosis, and antiviral properties .
Synonyms
This compound is also known by several synonyms, including:
- This compound
- 4-(1-acetylindol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one
- 4-(1-Acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-pyrazol-3-one
- 4-(1-Acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
- 3H-Pyrazol-3-one, 4-(1-acetyl-1H-indol-3-yl)-2,4-dihydro-5-methyl-
Physico-chemical Properties
The compound has the following physico-chemical properties :
- Molecular Formula: C14H13N3O2
- Molar Mass: 255.27192
- Storage Condition: Sealed in dry, Room Temperature
Potential Applications
While the provided search results do not offer detailed case studies or comprehensive data tables specifically for "4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one", they do highlight the broader applications of pyrazole derivatives in scientific research:
- Anticancer Activity: Pyrazole derivatives, including those with a 1H-pyrazole structure, have shown antiproliferative activity in vitro and antitumor activity in vivo . Several drugs containing a 1H-pyrazole moiety are used to treat cancer, such as pazopanib, ruxolitinib, crizotinib, encorafenib, and lorlatinib . These compounds can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer .
- Synthesis of Derivatives: Pyrazolones serve as a base for synthesizing various derivatives with potential biological activities . For example, 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been synthesized and evaluated for anticancer activity .
- Other Bioactivities: Pyrazole-containing structures have demonstrated antibacterial, anti-inflammatory, antituberculosis, and antiviral activities .
Additional Information
- Spectroscopic Data: Spectroscopic data, including IR and NMR spectra, are available for related compounds such as 4-((4-chlorophenyl)(1H-indol-3-yl)methyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one, 4-(1-(1H-indol-3-yl)-2-methyl-3-phenyl allyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one and 4-((1H-indol-3-yl)(naphthalene-1-yl)methyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one . This data can be useful for characterizing and identifying similar compounds.
- ADMET Profile: In silico pharmacokinetic profiles (ADMET) are available for related hydrazide derivatives, providing insights into their drug metabolism and toxicity .
Mechanism of Action
The precise mechanism by which StA-IFN-1 exerts its effects remains an active area of investigation. It likely interferes with key molecular targets or pathways involved in IFN induction. Further studies are needed to elucidate these mechanisms.
Biological Activity
4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazolone core linked to an indole moiety, which is known for its biological significance. The structural formula is as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 1: IC50 Values of 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one Against Different Cancer Cell Lines
The compound showed lower IC50 values compared to standard chemotherapeutics, indicating potent cytotoxic activity against these cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.
Case Study: In Vivo Anti-inflammatory Effects
A study evaluated the anti-inflammatory activity of related pyrazolone derivatives, reporting that compounds with similar structures demonstrated substantial inhibition of inflammation in animal models. The results indicated that these compounds could serve as potential anti-inflammatory agents with favorable safety profiles .
Antimicrobial Activity
The antimicrobial properties of 4-(1-Acetyl-1H-indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one have also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity of Related Pyrazolone Derivatives
| Bacteria | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak | |
| Pseudomonas aeruginosa | Moderate |
The mechanism underlying the biological activities of this compound is believed to involve the modulation of key signaling pathways associated with apoptosis and inflammation. For instance, it may induce apoptosis in cancer cells through the activation of p53 pathways and inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
Structural Analogs and Their Bioactivities
Table 1: Key Structural Analogs and Their Properties
Key Comparative Insights
Pharmacological Profile
- Analgesic/Anti-inflammatory Activity: THPA6, a thiazole-hydrazono analog, demonstrated superior potency (ulcer index 0.58 vs. 1.70 for diclofenac), attributed to para-substituted electron-withdrawing groups . The target compound’s acetylindole group may similarly reduce gastric toxicity but requires validation.
- Anticancer Potential: Indol-3-yl-methylene derivatives (e.g., 4-[(1-methylindol-3-yl)methylene]-3-phenyl-1-p-tolyl-pyrazol-5-one) showed IC50 < 30 μM against lung cancer cells. The acetyl group in the target compound could enhance bioavailability or target binding .
- Antibacterial/Anti-inflammatory Activity: The 3,4-difluorophenyl hydrazono analog exhibited dual activity via COX-2 inhibition (binding energy −6.177 kcal/mol). The acetylindole group’s larger hydrophobic surface may alter receptor interactions .
Structural and Electronic Effects
- Electron-Withdrawing Groups : The acetyl group in the target compound may stabilize the pyrazole ring more effectively than methoxy or halogen substituents in THPA derivatives, influencing redox stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
